3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid
Description
3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoyl group substituted with a phenylmethoxy group and an amino group attached to a propanoic acid backbone
Properties
IUPAC Name |
3-[(4-phenylmethoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)10-11-18-17(21)14-6-8-15(9-7-14)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSYGCYAHZKUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-phenylmethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride.
Amination: The acyl chloride is then reacted with 3-aminopropanoic acid under basic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form a phenylmethoxy ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Phenylmethoxy ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid involves its interaction with specific molecular targets. The phenylmethoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Hydroxyphenyl)amino]propanoic acid: This compound has a hydroxy group instead of a phenylmethoxy group, which can influence its reactivity and biological activity.
3-Amino-3-(4-methylphenyl)propanoic acid: This compound features a methyl group on the phenyl ring, which can affect its chemical properties and applications.
Uniqueness
3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid is unique due to the presence of the phenylmethoxy group, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
